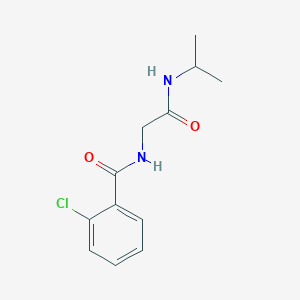
5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, a brominated methoxybenzyl group, and a thioether linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl alcohol and 1-methyl-1h-tetrazole.
Thioether Formation: The 5-bromo-2-methoxybenzyl alcohol is converted to its corresponding thioether by reacting with a suitable thiol reagent under basic conditions.
Coupling Reaction: The thioether is then coupled with 1-methyl-1h-tetrazole using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up: Adjusting reaction conditions such as temperature, solvent, and reaction time to accommodate larger quantities.
Purification: Employing techniques like recrystallization, column chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: The original thioether or other reduced forms.
Scientific Research Applications
5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: Acts as a reactant or catalyst, facilitating the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate
- 2-[(5-Bromo-2-methoxybenzyl)thio]acetamide
Uniqueness
5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole is unique due to its combination of a tetrazole ring, brominated methoxybenzyl group, and thioether linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound
Properties
Molecular Formula |
C10H11BrN4OS |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
5-[(5-bromo-2-methoxyphenyl)methylsulfanyl]-1-methyltetrazole |
InChI |
InChI=1S/C10H11BrN4OS/c1-15-10(12-13-14-15)17-6-7-5-8(11)3-4-9(7)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
BQXHXCZHXNPJEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-7-azaspiro[3.5]nonan-5-ol](/img/structure/B14917945.png)
![N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14917953.png)






![3-methoxy-N'-[(1Z)-2-(trifluoroacetyl)cyclododec-1-en-1-yl]benzohydrazide](/img/structure/B14918002.png)





